6-(2,3-dihydro-1H-indole-1-sulfonyl)-3-methyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-2-one
Overview
Description
The compound appears to contain an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Structure Analysis
The molecular structure of indole derivatives can be complex and varied. The structure of the compound can be determined using techniques such as NMR and LCMS Spectroscopy .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary. Indole is crystalline and colorless in nature with specific odors .Mechanism of Action
Target of Action
It’s known that indole derivatives, which hms1657h21 is a part of, bind with high affinity to multiple receptors . This suggests that HMS1657H21 may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that HMS1657H21 may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that HMS1657H21 affects multiple biochemical pathways.
Result of Action
Given the diverse biological activities of indole derivatives , it’s likely that HMS1657H21 has a wide range of molecular and cellular effects.
Future Directions
properties
IUPAC Name |
6-(2,3-dihydroindol-1-ylsulfonyl)-3-methyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13-17-12-16(11-15-6-4-9-21(19(15)17)20(13)23)26(24,25)22-10-8-14-5-2-3-7-18(14)22/h2-3,5,7,11-13H,4,6,8-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCXIYBQRCBCBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)N4CCC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-dihydro-1H-indole-1-sulfonyl)-3-methyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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